N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring, an imidazole moiety, and a nitrobenzene carboxamide group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide typically involves multi-step organic reactions. The synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Imidazole Formation: Incorporation of the imidazole ring through cyclization reactions.
Amidation: Formation of the carboxamide group by reacting with an amine.
Industrial production methods often optimize these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide: Shares structural similarities but differs in the position of the nitro group.
N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)benzamide: Lacks the nitro group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-imidazol-1-yl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-11-13(18)3-2-4-14(11)20-17(23)12-5-6-15(16(9-12)22(24)25)21-8-7-19-10-21/h2-10H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMNTAABLIGTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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